molecular formula C6H10O2S B095841 Diallyl sulfone CAS No. 16841-48-8

Diallyl sulfone

Cat. No. B095841
CAS RN: 16841-48-8
M. Wt: 146.21 g/mol
InChI Key: NZEDMAWEJPYWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl sulfide (DAS) is a natural organosulfur compound primarily derived from Allium plants, such as garlic . It is a lipophilic thioallyl-ether and one of the main components of distilled garlic oil . DAS has been recognized for its health-promoting effects, including anticancer, antimicrobial, anti-angiogenic, and immunomodulatory properties .


Synthesis Analysis

The synthesis of Diallyl sulfone involves a solution of allyl alcohol isomer and oxone in acetone and water. This mixture is stirred at room temperature overnight, then filtered, diluted with water and AcOEt, extracted with AcOEt, dried, and concentrated.


Molecular Structure Analysis

Diallyl disulfide (DADS), a major organosulfur compound of garlic, has a structure consisting of two sulfur atoms with two allyl groups . The chemical structure of DADS can be found in various resources .


Chemical Reactions Analysis

Diallyl sulfide is involved in various chemical reactions. For instance, it is sequentially converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO2) by cytochrome P450 2E1 (CYP2E1) .

Scientific Research Applications

  • Modulation of Hepatic Enzymes and Cytotoxicity : Diallyl sulfone modulates hepatic microsomal enzymes, showing time- and dose-dependent decreases in hepatic microsomal P450IIE1 activity, and is also involved in the induction of other enzymes. This modulation could be useful in understanding and potentially treating liver-related conditions (Brady et al., 1991).

  • Inhibition of Chemical Toxicity and Carcinogenesis : Diallyl sulfide and its metabolites, including diallyl sulfone, have shown potential in reducing the incidence of chemically induced tumors in animal models. This is attributed to their ability to inhibit phase I activation of carcinogens and modulate other cytochrome P450 enzymes (Yang et al., 2001).

  • Inhibition of Cytochrome P450 2E1 : Studies have demonstrated that diallyl sulfide and its metabolites, including diallyl sulfone, inhibit the P450 2E1 enzyme, a key player in the metabolism of various toxins and drugs. Understanding this inhibition can be crucial in developing treatments for toxicity related to certain drugs and chemicals (Brady et al., 1991).

  • Allylation and Alkylation of Biologically Relevant Nucleophiles : Diallyl sulfone can alkylate both amines and thiols under physiological conditions. This reaction is significant for studying the biochemical interactions of proteins and other molecules in the body (Ruddraraju et al., 2017).

  • Protective Effect Against Acetaminophen-Induced Hepatotoxicity : Diallyl sulfone has been shown to protect mice against hepatotoxicity induced by acetaminophen, a common over-the-counter medication. This protective effect is mainly due to its ability to block acetaminophen bioactivation by inhibiting and inactivating certain liver enzymes (Lin et al., 1996).

  • Investigation of Pathogenic-Bacterium Injury : Diallyl sulfone, along with other garlic-derived organosulfur compounds, has been used to study the injury mechanisms in pathogenic bacteria, which could lead to the development of novel antimicrobial strategies (Feng et al., 2013).

  • Effect on Catalase Activity : Research shows that diallyl sulfone can decrease catalase activity in the liver, providing insights into its potential role in modulating oxidative stress and related pathological conditions (Chen et al., 1999).

  • Regulation of Cytochrome P450 Genes : Diallyl sulfone has been shown to regulate the expression of certain cytochrome P450 genes, which are important in the metabolism of drugs and toxins. Understanding this regulation can aid in the development of therapeutic interventions for various diseases (Pan et al., 1993).

Safety And Hazards

Diallyl sulfide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor, and it is toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

Diallyl sulfide has shown potential in the prevention and treatment of various chronic diseases, including cancer, neuronal, cardiovascular, liver, and numerous other diseases . Future research is needed to further explore these effects and the potential health benefits of Diallyl sulfide .

properties

IUPAC Name

3-prop-2-enylsulfonylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEDMAWEJPYWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168564
Record name Diallyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyl sulfone

CAS RN

16841-48-8
Record name Diallyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diallyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of allyl alcohol isomer A from Step 2 (7.11 g, 16.65 mmol) and oxone (30.75 g, 50.0 mmol) in acetone (100 mL) and water (25 mL) was stirred at RT overnight then filtered, diluted with water and AcOEt, extracted with AcOEt, dried and concentrated. The residue is purified was purified by flash-chromatography over silica gel (eluted with Hexanes/AcOEt 99:1 to 60:40) to provide 5.50 g (72%) of allylsulfone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diallyl sulfone
Reactant of Route 2
Diallyl sulfone
Reactant of Route 3
Diallyl sulfone
Reactant of Route 4
Diallyl sulfone
Reactant of Route 5
Diallyl sulfone
Reactant of Route 6
Diallyl sulfone

Citations

For This Compound
451
Citations
MC Lin, EJ Wang, C Patten, MJ Lee… - Journal of …, 1996 - Wiley Online Library
Diallyl sulfone (DASO 2 ) is a metabolite of diallyl sulfide, a compound derived from garlic. The present study investigated the effect of DASO 2 as a protective agent against …
Number of citations: 54 onlinelibrary.wiley.com
PD Premdas, RJ Bowers, PG Forkert - Journal of Pharmacology and …, 2000 - ASPET
Diallyl sulfone (DASO 2 ) inhibits hepatic CYP2E1. In this investigation, we have tested the hypothesis that an epoxide formed from DASO 2 is responsible for inactivation of hepatic …
Number of citations: 37 jpet.aspetjournals.org
J Pan, H Jun-Yan, D Li, EG Schuetz… - Biochemical …, 1993 - Elsevier
Our previous study demonstrated that diallyl sulfide (DAS), a compound derived from garlic, transcriptionally activated the P450 2B1/2 genes in rat liver. In the present study, rat primary …
Number of citations: 49 www.sciencedirect.com
PG Forkert, PD Premdas, RJ Bowers - American journal of …, 2000 - atsjournals.org
… We tested the hypothesis that an epoxide formed from diallyl sulfone (DASO 2 ) is … We have reported previously that pretreatment of mice with the garlic derivative diallyl sulfone (DASO …
Number of citations: 27 www.atsjournals.org
GP Black, KS Collins, DP Blacquiere… - Drug metabolism and …, 2006 - ASPET
… Previous studies have identified both diallyl sulfoxide (DASO) and diallyl sulfone (DASO 2 ) … at one of its terminal double bonds to form diallyl sulfone monoepoxide (1,2-epoxypropyl-3,3…
Number of citations: 13 dmd.aspetjournals.org
JY Hong, MC Lin, ZY Wang, EJ Wang, CS Yang - 1994 - ACS Publications
The effects of diallyl sulfide (DAS) and its metabolite diallyl sulfone (DASO 2 ) on the hepatotoxicity induced by acetaminophen (APAP) as well as on lung tumorigenesis induced by the …
Number of citations: 11 pubs.acs.org
LG Hernandez, PG Forkert - Mutation Research/Fundamental and …, 2009 - Elsevier
… In addition, we have tested the hypothesis that pretreatment with diallyl sulfone (DASO 2 ) inhibits the adverse effects of VC. Mice were treated with VC (60 mg/kg, ip) or DASO 2 (50 mg/…
Number of citations: 9 www.sciencedirect.com
LG Hernandez, PG Forkert - Carcinogenesis, 2007 - academic.oup.com
… the hypothesis that bioactivation of VC by CYP2E1 plays a central role in the development of its mutagenicity and clastogenicity, and further that inhibition of CYP2E1 by diallyl sulfone (…
Number of citations: 16 academic.oup.com
MA Lea, VM Randolph, M Patel - … journal of oncology, 1999 - spandidos-publications.com
… Diallyl disulfide was more effective than diallyl monosulfide and diallyl sulfone. Acetylation was also induced in rat hepatoma and human breast cancer cells by diallyl disulfide or its …
Number of citations: 122 www.spandidos-publications.com
CS Yang, SK Chhabra, JY Hong… - The Journal of …, 2001 - academic.oup.com
… Diallyl sulfide (DAS) is a flavor compound derived from garlic and is sequentially converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO 2 ) by cytochrome P 450 2E1 (CYP2E1)…
Number of citations: 287 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.